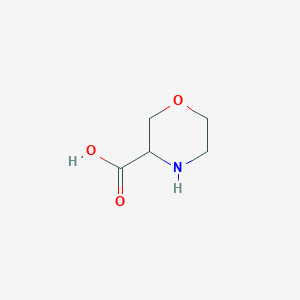

Acide morpholine-3-carboxylique

Vue d'ensemble

Description

Morpholine-3-carboxylic acid is a chemical compound that has garnered attention due to its utility in the field of medicinal chemistry and as an intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by the presence of a morpholine ring, which is a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, and a carboxylic acid functional group at the 3-position of the ring.

Synthesis Analysis

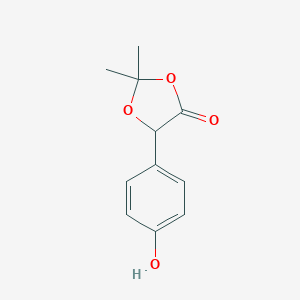

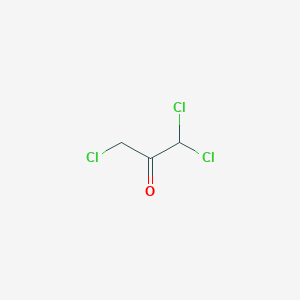

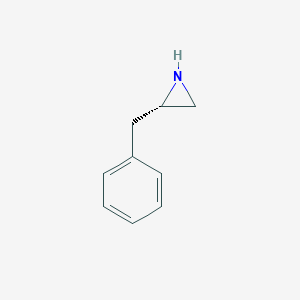

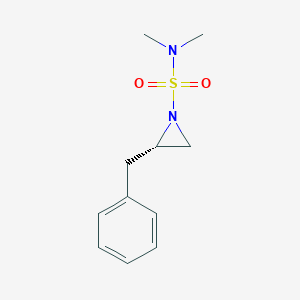

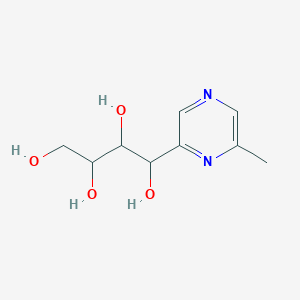

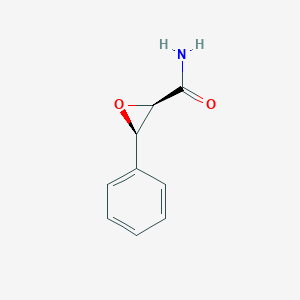

The synthesis of morpholine-3-carboxylic acid and its derivatives has been explored through various synthetic routes. One approach involves the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester, which includes steps such as reductive amination, intramolecular acetalization, and ester hydrolysis . Another method describes the synthesis of optically active 3-morpholinecarboxylic acid via the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol . Additionally, diastereoselective protocols have been developed for synthesizing 2,3-trans- and 2,3-cis-6-methoxy-morpholine-2-carboxylic acid derivatives . A novel strategy for synthesizing substituted morpholines from enantiomerically pure amino alcohols using a Pd-catalyzed carboamination reaction has also been reported .

Molecular Structure Analysis

The molecular structure of morpholine-3-carboxylic acid derivatives has been elucidated using various spectroscopic techniques. For instance, a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was characterized by UV, FT-IR, 1H, and 13C NMR spectroscopy . Density functional theory (DFT) calculations, including the analysis of intermolecular interactions and nonlinear optical properties, have been employed to gain deeper insights into the molecular structure and electronic properties of these compounds .

Chemical Reactions Analysis

Morpholine-3-carboxylic acid derivatives have been utilized in a variety of chemical reactions. The Ugi three-component reaction has been used to synthesize 5-substituted morpholin-2-one-3-carboxamide derivatives with good diastereoselectivity . Click chemistry has been applied to create 1,2,3-triazolyl methyl ester analogues of morpholine-3-carboxylic acid, which have shown promising antibacterial activity . Furthermore, the synthesis of bridged bicyclic morpholine amino acids has been achieved, which could serve as compact modules in medicinal chemistry10.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine-3-carboxylic acid derivatives are influenced by the morpholine ring and the substituents attached to it. These properties are crucial for their application in medicinal chemistry, as they can affect the solubility, stability, and bioavailability of the compounds. The optical purity of the synthesized enantiomers has been confirmed by HPLC analysis . The thermal behavior, including heat capacity, entropy, and enthalpy change, has been calculated for a novel morpholine derivative, providing insights into its stability and reactivity . The electronic properties, such as the energy gap, electronegativity, and electrophilicity indices, have also been computed using DFT, which are important for understanding the reactivity and potential applications of these compounds .

Applications De Recherche Scientifique

Synthèse de composés biologiquement pertinents

Le motif morpholine, qui comprend l'acide morpholine-3-carboxylique, a suscité un intérêt considérable en raison de sa large disponibilité dans les produits naturels et les composés biologiquement pertinents . Ce composé joue un rôle crucial dans la synthèse des morpholines et de leurs analogues contenant des carbonyles à partir d'alcools amino-1,2, d'aziridines, d'époxydes et de composés apparentés .

Développement de produits pharmaceutiques

Les morpholines, y compris l'this compound, se trouvent fréquemment dans les molécules biologiquement actives et les produits pharmaceutiques . Ils sont utilisés dans le développement de nouveaux médicaments et thérapies, contribuant aux progrès en matière de santé et de médecine .

Catalyse aux métaux de transition

L'this compound est utilisé dans la catalyse aux métaux de transition, un processus qui est essentiel à de nombreuses réactions chimiques . Cette application est particulièrement importante dans le domaine de la synthèse organique .

Synthèse stéréosélective

L'this compound est utilisé dans la synthèse stéréosélective, une méthode utilisée pour former préférentiellement un stéréoisomère par rapport à un autre . Cela est crucial dans la production de composés énantiomériquement purs, qui sont importants dans les produits pharmaceutiques et les produits agrochimiques .

Synthèse de composés hétérocycliques

L'this compound est utilisé dans la synthèse de composés hétérocycliques . Ces composés ont une large gamme d'applications, notamment dans le développement de produits pharmaceutiques, d'agrochimiques, de colorants, etc.

Safety and Hazards

Mécanisme D'action

Target of Action

Morpholine-3-carboxylic Acid, also known as 3-Morpholinecarboxylic acid, is a versatile moiety that has been widely employed to enhance the potency of numerous bioactive molecules . .

Mode of Action

It is known that morpholine derivatives can interact with their targets and induce changes that result in their biological activity .

Biochemical Pathways

Morpholine derivatives have been shown to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on a similar compound, ro6889678, showed complex adme properties, suggesting that morpholine-3-carboxylic acid may also have complex pharmacokinetic properties .

Result of Action

Morpholine derivatives have been shown to have various biological activities, suggesting that morpholine-3-carboxylic acid may also have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNOWSHJELIDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391607 | |

| Record name | Morpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77873-76-8 | |

| Record name | Morpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Morpholinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Research has shown that the chirality of Morpholine-3-carboxylic acid (Mor) significantly influences its ability to induce β-turn structures in peptides, mimicking the behavior of proline. Specifically, peptides incorporating D-Mor exhibit a higher propensity to form compact folded structures compared to their L-Mor counterparts []. Interestingly, while D-Mor promotes folding, the resulting structures differ from those typically induced by D-proline. This highlights the unique conformational influence of D-Mor in peptide design.

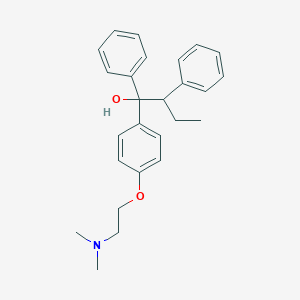

A: Morpholine-3-carboxylic acid's value in drug design stems from its ability to mimic natural amino acids while introducing desirable structural and conformational properties. For instance, incorporating D-morpholine-3-carboxylic acid into cyclic RGD peptides enhances their binding affinity for the αvβ3 integrin, a protein implicated in angiogenesis and tumor growth []. This interaction was further validated in vivo using a ¹²⁵I-radiolabeled morpholine-containing RGD-cyclopentapeptide, demonstrating its potential as a molecular imaging probe for angiogenesis.

A: Yes, Fmoc-protected Morpholine-3-carboxylic acid demonstrates full compatibility with standard SPPS protocols []. This compatibility allows for the efficient incorporation of Morpholine-3-carboxylic acid into peptide sequences on solid support, expanding its utility in generating diverse peptidomimetics for various biological applications.

A: Yes, enantiomeric separation of Morpholine-3-carboxylic acid can be achieved using high-performance liquid chromatography (HPLC) with a chiral ligand-exchange column (CLEC) []. This method utilizes a D-penicillamine-Cu(II) complex as the chiral selector and allows for the efficient resolution of the R and S isomers, a crucial aspect for studying their individual biological activities and applications.

ANone: There are multiple synthetic strategies available for obtaining enantiopure Morpholine-3-carboxylic acid:

* **From Dimethoxyacetaldehyde and Serine Methyl Ester:** This approach involves a five-step process, including reductive amination, intramolecular acetalization, elimination, hydrogenation, and acidic ester hydrolysis, ultimately yielding Fmoc-protected Morpholine-3-carboxylic acid [].* **From Benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate:** This method leverages the reaction of the chiral aziridine derivative with 2-chloroethanol to afford optically active 3-Morpholinecarboxylic acid [].A: Yes, at least one study investigated a novel Hepatitis B virus inhibitor, (3S)-4-[[(4R)-4-(2-Chloro-4-fluorophenyl)-5-methoxycarbonyl-2-thiazol-2-yl-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid, utilizing a long-term in vitro liver model []. This study highlighted the importance of assessing metabolism, active transport, drug-drug interactions, and enzyme induction when developing drugs incorporating Morpholine-3-carboxylic acid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)

![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)

![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)

![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)